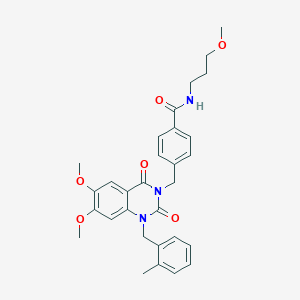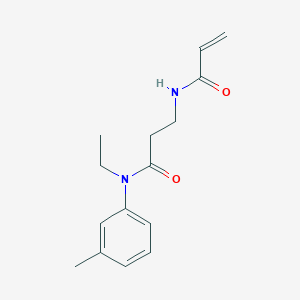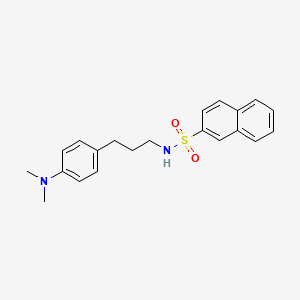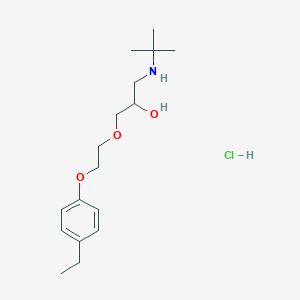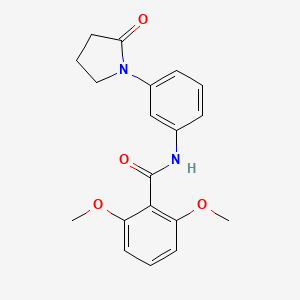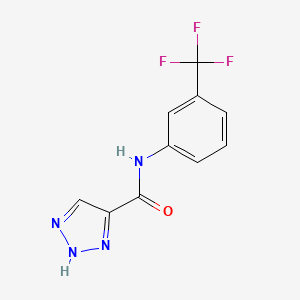
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide, commonly referred to as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a triazole-based compound that has been found to exhibit a wide range of biological and pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of TFP is not fully understood. However, it has been suggested that TFP exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TFP has also been found to inhibit the activity of histone deacetylases (HDACs), a class of proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
TFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. TFP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TFP has been found to modulate the immune system by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TFP is its versatility. It can be used in a wide range of experimental settings due to its ability to modulate various biological pathways. Additionally, TFP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of TFP is its potential toxicity. While TFP has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of TFP. One area of research is the development of TFP-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of TFP. Additionally, further studies are needed to determine the long-term effects of TFP on human health. Finally, the development of new synthetic routes for TFP may lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield TFP. The synthesis of TFP is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. TFP has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. Additionally, TFP has been found to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9(18)8-5-14-17-16-8/h1-5H,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCEDOUUUPDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2855889.png)
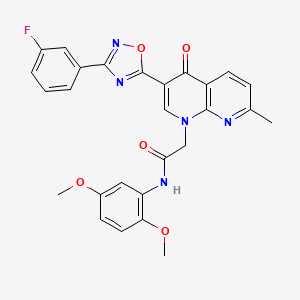
![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2855895.png)

